molecular formula C10H10N2O2 B2889207 5-Ethyl-3-(hydroxyimino)indolin-2-one CAS No. 500711-57-9

5-Ethyl-3-(hydroxyimino)indolin-2-one

Cat. No.: B2889207
CAS No.: 500711-57-9
M. Wt: 190.202
InChI Key: SDZOZLOPONJNBA-UHFFFAOYSA-N
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Description

5-Ethyl-3-(hydroxyimino)indolin-2-one is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(hydroxyimino)indolin-2-one typically involves the reaction of 5-ethylisatin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(hydroxyimino)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-3-(hydroxyimino)indolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit glycogen synthase kinase-3 beta, leading to the stabilization of β-catenin and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indirubin-3’-oxime: Known for its anticancer properties and inhibition of glycogen synthase kinase-3 beta.

    6-bromoindirubin-3’-oxime: Similar in structure and function, with additional bromine substitution enhancing its biological activity.

Uniqueness

5-Ethyl-3-(hydroxyimino)indolin-2-one is unique due to its specific ethyl substitution at the 5-position, which can influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

5-ethyl-3-nitroso-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMDJBWQVCVFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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